molecular formula C9H18O3 B8137643 3-Hydroxy-7-methyloctanoic acid

3-Hydroxy-7-methyloctanoic acid

Cat. No.: B8137643
M. Wt: 174.24 g/mol
InChI Key: URSDOFWLDXJRKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-7-methyloctanoic acid can be synthesized through the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) using bacterial strains like Pseudomonas resinovorans. The bacteria are grown on substrates such as 13-methyltetradecanoic acid, resulting in the production of mcl-PHA polymers composed primarily of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of genetically engineered microorganisms that can efficiently convert specific fatty acid substrates into the desired hydroxylated fatty acid. The process typically includes fermentation, extraction, and purification steps to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: 3-Keto-7-methyloctanoic acid.

    Reduction: 3-Hydroxy-7-methyloctanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-7-methyloctanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-7-methyloctanoic acid involves its incorporation into cyclic lipodepsipeptides like WAP-8294A2. The compound is activated by acyl-CoA ligase (ACL6) to form an acyl-CoA thioester, which is then recognized by the condensation domain of non-ribosomal peptide synthetase (NRPS). This leads to the formation of an amide bond between the fatty acyl-CoA and a peptide, resulting in the biosynthesis of the cyclic lipodepsipeptide .

Properties

IUPAC Name

3-hydroxy-7-methyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-7(2)4-3-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSDOFWLDXJRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-7-methyloctanoic acid
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Reactant of Route 6
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